![molecular formula C10H21ClN2O3 B14122294 tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B14122294.png)
tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
tert-Butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, an amino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through specific reactions such as amination and hydroxylation.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to protect sensitive functional groups during the synthesis and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its functional groups allow for specific binding to biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body, such as those involved in neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4R)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
Tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with specific stereochemistry at the 3 and 5 positions. Its structure can be represented as follows:
- Chemical Formula : C10H20N2O3·HCl
- Molecular Weight : 232.74 g/mol
- IUPAC Name : tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride
Inhibition of α-Glucosidase
One of the primary biological activities of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is its role as an α-glucosidase inhibitor . This inhibition is significant for managing type 2 diabetes mellitus by slowing carbohydrate absorption in the intestines. The compound has demonstrated competitive inhibition mechanisms through kinetic studies, which are crucial for therapeutic applications in diabetes management.
Kinetic Studies
Kinetic analyses have revealed that the compound exhibits an IC50 value that indicates its potency as an α-glucosidase inhibitor. For instance, similar compounds have shown varying degrees of inhibition, with some derivatives exhibiting IC50 values lower than that of the standard drug acarbose.
Compound | IC50 (µM) | Mechanism |
---|---|---|
tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride | TBD | Competitive Inhibition |
Acarbose | 841 ± 1.73 | Competitive Inhibition |
Compound X | 133.1 ± 3.2 | Competitive Inhibition |
Antiviral Properties
Research has also indicated potential antiviral properties of this compound. It has been investigated for its role in treating viral infections, although specific details regarding its efficacy and mechanisms remain to be fully elucidated.
Study on α-Glucosidase Inhibition
A study conducted by researchers focused on the synthesis and biological evaluation of various pyrrolidine derivatives, including tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The findings suggested that modifications to the pyrrolidine structure can significantly affect the inhibitory activity against α-glucosidase, highlighting the importance of structural optimization in drug design .
Comparative Analysis with Similar Compounds
A comparative analysis was performed on several compounds structurally related to tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The results indicated that while some derivatives lacked certain functional groups, they exhibited different biological activities.
Compound Name | Structure | Unique Features |
---|---|---|
(2S,5S)-2-Amino-5-hydroxymethylpyrrolidine | Structure | Lacks tert-butyl group; simpler structure |
Benzyl ((3S,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | Structure | Contains a benzyl group; potential different pharmacological properties |
Properties
Molecular Formula |
C10H21ClN2O3 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 |
InChI Key |
OEWIWBDMLHYHFL-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](N(C1)N)CO.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl |
Origin of Product |
United States |
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